

# A Comparative Guide to Catalysts in Noyori Asymmetric Hydrogenation

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The Noyori asymmetric hydrogenation, a Nobel Prize-winning reaction, stands as a cornerstone of modern organic synthesis, providing a highly efficient and atom-economical method for the enantioselective reduction of ketones and imines. The choice of catalyst is paramount to the success of this transformation, directly influencing enantioselectivity, turnover number (TON), and substrate scope. This guide offers a comparative analysis of prominent catalysts employed in Noyori-type hydrogenations, supported by experimental data and detailed protocols to aid in catalyst selection and reaction optimization.

## **Performance Comparison of Key Catalysts**

The efficacy of a catalyst in Noyori asymmetric hydrogenation is primarily assessed by its ability to yield a high enantiomeric excess (ee) of the desired product and its catalytic activity, often expressed as the turnover number. The following table summarizes the performance of representative ruthenium-based catalysts, highlighting the impact of ligand modification on their catalytic prowess in the hydrogenation of various ketones.



Catalyst System	Substrate	Enantiomeric Excess (ee%)	Turnover Number (TON)
Ru-BINAP/Diamine Catalysts			
RuCl <sub>2</sub> [(S)-TolBINAP] [(S,S)-DPEN]	Acetophenone	>99%	2,400,000[1]
RuCl <sub>2</sub> INVALID-LINK- -n / (S,S)-DPEN / KOH	2'-Acetonaphthone	97%	500
RuBr <sub>2</sub> [(R)-BINAP]	Methyl 2,2-dimethyl-3- oxobutanoate	96%	>99:1 syn:anti
Ru-Arene/Diamine Catalysts (Noyori- Ikariya type)			
RuClINVALID-LINK	Acetophenone	97%	200
Ru-(R,R)-Ms-DENEB	Acetophenone	>99%	1000[2]
RuCl[(1S,2S)-N-p- toluenesulfonyl-1,2- diphenylethanediamin e]-(η <sup>6</sup> –p-cymene)	rac-Benzoin	99.9%	2500
Other Notable Catalyst Systems			
Ru-Spiro Diphosphine Ligand Complexes	Aromatic Ketones	up to 99.5%	up to 100,000[3]
Iron- Amine(imine)diphosph ine Complexes	Ketones and Imines	High	High (TOF up to 200 s <sup>-1</sup> )[4]

# **Detailed Experimental Protocols**



Reproducibility is key in catalysis research. Below are detailed experimental methodologies for two commonly employed Noyori-type catalyst systems.

# Protocol 1: Asymmetric Hydrogenation of Acetophenone with a Ru-Diphosphine/Diamine Catalyst

This procedure is adapted from studies on Noyori-type catalysts utilizing a diphosphine and a diamine ligand.[5]

#### Materials:

- cis-[RuCl<sub>2</sub>{(S,S)-diphosphine}{(R,R)-DPEN}] (precatalyst)
- Acetophenone
- 2-Propanol (anhydrous)
- Potassium tert-butoxide (t-BuOK) solution (1 M in 2-propanol)
- High-purity hydrogen gas

#### Procedure:

- A flame-dried Schlenk flask is charged with 2-propanol (10 mL), acetophenone (0.206 g, 1.72 mmol), and the Ruthenium precatalyst (0.00172 mmol).
- The resulting mixture is degassed by three successive freeze-pump-thaw cycles.
- A solution of t-BuOK in 2-propanol (0.026 mL, 0.0258 mmol, 1 M solution) is added.
- The resulting solution is transferred to a 50 mL Parr stainless steel benchtop reactor.
- The vessel is purged with hydrogen gas three times and then pressurized to the desired pressure (e.g., 8 atm).
- The reaction mixture is stirred at a specified temperature (e.g., 25 °C) for the required time (e.g., 4 hours).



- After the reaction, the pressure is carefully released, and the solvent is removed under reduced pressure.
- The enantiomeric excess of the product, 1-phenylethanol, is determined by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).

## Protocol 2: Asymmetric Transfer Hydrogenation of rac-Benzoin with a Ru-Arene/Diamine Catalyst

This protocol describes the asymmetric transfer hydrogenation of a racemic ketone using a formic acid/triethylamine mixture as the hydrogen source.[6]

#### Materials:

- rac-Benzoin
- RuCl[(1S,2S)-N-p-toluenesulfonyl-1,2-diphenylethanediamine]-(η<sup>6</sup>–p-cymene) (catalyst)
- Formic acid
- Triethylamine
- Dry N,N-Dimethylformamide (DMF)

#### Procedure:

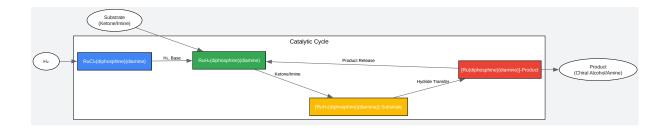
- In a suitable reaction vessel, triethylamine is cooled to 4 °C in an ice bath, and formic acid (97.0 mL, 2.57 mol) is added slowly to form the azeotropic mixture.
- To this mixture at ambient temperature, add rac-benzoin (170 g, 0.801 mol), the Ruthenium catalyst (0.204 g, 0.321 mmol), and dry DMF (80 mL).
- The reaction mixture is stirred at 40 °C for 48 hours.
- Upon completion, 300 mL of water is added at 0 °C with stirring to precipitate the product.
- The pale pink precipitate is collected by filtration, washed with water (2 x 500 mL), and dried in vacuo to yield the crude product.



- The crude product can be recrystallized from hot methanol to afford optically pure (R,R)hydrobenzoin.
- The enantiomeric and diastereomeric excess can be determined by chiral HPLC.

## **Mechanistic Insights and Experimental Workflow**

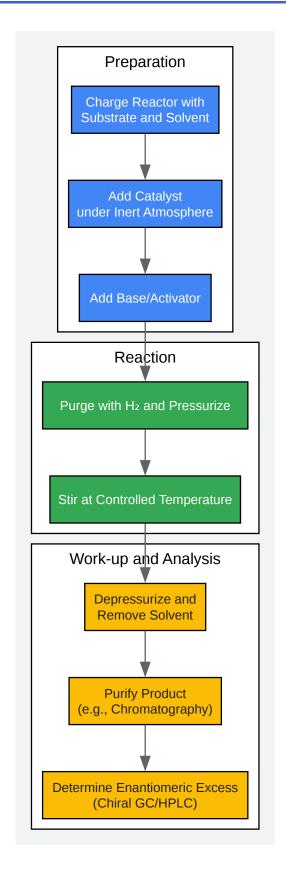
The following diagrams, generated using the DOT language, illustrate the fundamental catalytic cycle of Noyori asymmetric hydrogenation and a typical experimental workflow.



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Figure 1. Simplified Catalytic Cycle of Noyori Asymmetric Hydrogenation.





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**Figure 2.** General Experimental Workflow for Noyori Hydrogenation.



In summary, the selection of the catalyst for a Noyori asymmetric hydrogenation is a critical decision that depends on the specific substrate and desired performance metrics. While the classic Ru-BINAP/diamine systems offer excellent enantioselectivity and have been extensively studied, newer generations of catalysts, including those with modified diphosphine and diamine ligands, as well as catalysts based on more earth-abundant metals like iron, are continuously being developed to broaden the scope and improve the efficiency of this powerful transformation. The provided data and protocols serve as a starting point for researchers to navigate the diverse landscape of Noyori hydrogenation catalysts.

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